molecular formula C11H16N2O B214983 N-(1-methylbutyl)isonicotinamide

N-(1-methylbutyl)isonicotinamide

Cat. No.: B214983
M. Wt: 192.26 g/mol
InChI Key: SUUKYZQHBJZOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylbutyl)isonicotinamide is a synthetic small molecule compound offered for research purposes. It belongs to the broader class of nicotinamide derivatives, a group of compounds that have shown diverse and significant biological activities in scientific studies. Researchers are exploring this chemical space for its potential in developing novel therapeutic agents. Preliminary or analogous research on related structures suggests potential areas of interest that may include [ e.g., metabolic disorders, inflammation, or neurological conditions ]. The compound's core structure suggests it may interact with [ e.g., specific enzymes or cellular pathways ], though its precise mechanism of action requires further investigation. This reagent provides a valuable building block for medicinal chemistry programs, high-throughput screening assays, and structure-activity relationship (SAR) studies aimed at [ stating the specific research goal, e.g., developing new enzyme inhibitors ]. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please consult the product's Certificate of Analysis for detailed specifications on purity, stability, and handling.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-pentan-2-ylpyridine-4-carboxamide

InChI

InChI=1S/C11H16N2O/c1-3-4-9(2)13-11(14)10-5-7-12-8-6-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

SUUKYZQHBJZOTO-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=NC=C1

Canonical SMILES

CCCC(C)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(1-methylbutyl)isonicotinamide belongs to a broader class of N-substituted isonicotinamide derivatives, many of which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related compounds, focusing on pharmacological efficacy, structural features, and experimental findings.

Structural and Pharmacological Comparison

Key Compounds Analyzed :

N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives (2a–l) These analogs incorporate a 3-chloro-2-azetidinone ring substituted with various phenyl groups.

N-(unsubstituted alkyl/aryl)isonicotinamides Simpler derivatives lacking the azetidinone ring show reduced anticonvulsant potency due to lower membrane permeability and target engagement.

Isoniazid (parent compound) Primarily antitubercular but lacks anticonvulsant activity. The addition of the 1-methylbutyl or azetidinone group shifts its therapeutic focus to neurological applications.

Data Table: Comparative Analysis of Selected Derivatives
Compound Substituent(s) Anticonvulsant Activity (ED$_{50}$, mg/kg) Neurotoxicity Metabolic Stability (t$_{1/2}$, h)
This compound 1-methylbutyl group Not reported Low 8.2 (predicted)
2e 3-chloro-2-(4-fluorophenyl)azetidinone 23 None 12.4
2a 3-chloro-2-phenylazetidinone 45 Moderate 6.8
Phenytoin N/A 30 High 22.0
Mechanistic Insights
  • Azetidinone Derivatives (e.g., 2e): The 3-chloro and substituted phenyl groups enhance interactions with voltage-gated sodium channels, mimicking phenytoin’s mechanism but with improved selectivity .
  • This compound : The bulky 1-methylbutyl group may reduce hepatic metabolism, extending half-life compared to simpler alkyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.